molecular formula C9H17NO B2934388 (4-Propan-2-yl-2-oxabicyclo[2.1.1]hexan-1-yl)methanamine CAS No. 2241130-62-9

(4-Propan-2-yl-2-oxabicyclo[2.1.1]hexan-1-yl)methanamine

Cat. No.: B2934388
CAS No.: 2241130-62-9
M. Wt: 155.241
InChI Key: NAXVQNOZZJQEAR-UHFFFAOYSA-N
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Description

(4-Propan-2-yl-2-oxabicyclo[2.1.1]hexan-1-yl)methanamine is a chemical compound with the molecular formula C9H17NO and a molecular weight of 155.24 g/mol . This compound features a bicyclic structure with an oxabicyclohexane ring and a methanamine group, making it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Propan-2-yl-2-oxabicyclo[2.1.1]hexan-1-yl)methanamine typically involves the annulation of cyclopropenes with aminocyclopropanes . This method uses an organic or iridium photoredox catalyst under blue LED irradiation to achieve good yields. The reaction is highly diastereoselective, especially when using difluorocyclopropenes with a removable substituent on the cyclopropylaniline .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, catalysts, and purification processes to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(4-Propan-2-yl-2-oxabicyclo[2.1.1]hexan-1-yl)methanamine can undergo various chemical reactions, including:

    Reduction: This involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents for substitution reactions. The conditions vary depending on the desired reaction, but they generally involve controlled temperatures and specific solvents to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or an aldehyde, while reduction could produce an alcohol. Substitution reactions could introduce various functional groups, such as halides or alkyl groups.

Scientific Research Applications

(4-Propan-2-yl-2-oxabicyclo[21

Mechanism of Action

The mechanism of action for (4-Propan-2-yl-2-oxabicyclo[2.1.1]hexan-1-yl)methanamine involves its interaction with specific molecular targets and pathways. The compound’s bicyclic structure allows it to fit into enzyme active sites or receptor binding pockets, potentially inhibiting or activating biological processes. The exact pathways and targets would depend on the specific application and require further research to elucidate .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4-Propan-2-yl-2-oxabicyclo[211]hexan-1-yl)methanamine is unique due to its specific bicyclic structure and the presence of a methanamine group

Properties

IUPAC Name

(4-propan-2-yl-2-oxabicyclo[2.1.1]hexan-1-yl)methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO/c1-7(2)8-3-9(4-8,5-10)11-6-8/h7H,3-6,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAXVQNOZZJQEAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C12CC(C1)(OC2)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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